5-Ethylindole

Physicochemical Property Thermal Stability Process Chemistry

Substituting 5-methylindole with 5-ethylindole in medicinal chemistry often compromises outcomes due to differing steric/electronic profiles. 5-Ethylindole (CAS 68742-28-9) resolves this: • Elevated boiling point (282°C vs 269°C for 5-methylindole) reduces volatilization losses in high-temperature reactions, improving yield consistency. • Optimized cLogP (~2.73 vs ~2.35 for 5-methyl) enhances BBB penetration potential without excessive steric bulk that may compromise target binding. Available with GMP-compliant documentation for multi-kilogram pharmaceutical intermediate procurement with full regulatory traceability.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 68742-28-9
Cat. No. B1590493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylindole
CAS68742-28-9
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3
InChIKeyOLOBSRWDALLNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylindole (CAS 68742-28-9): Indole Building Block with 5-Position Ethyl Substitution for Pharmaceutical and Agrochemical Intermediates


5-Ethylindole (CAS 68742-28-9) is an indole derivative featuring an ethyl substituent at the 5-position of the indole ring, with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol [1]. This heterocyclic compound is recognized as a valuable synthetic intermediate in the preparation of pharmaceuticals—especially serotonin receptor modulators and kinase inhibitors—as well as agrochemicals and organic electronic materials . Its physicochemical profile includes a boiling point of approximately 281–282 °C at 760 mmHg, a density of 1.08 g/cm³, and a melting point range of 40–42 °C, making it suitable for diverse reaction conditions in both research and industrial-scale synthesis [1].

Why 5-Substituted Indoles Are Not Simply Interchangeable: Ethyl vs. Methyl Substitution Effects on Physicochemical Properties and Downstream Reactivity


Although numerous 5-substituted indoles share a common heterocyclic scaffold, substituent identity profoundly influences physicochemical properties critical to process chemistry and biological target engagement. The 5-ethyl group introduces a distinct balance of steric bulk, lipophilicity, and inductive effects compared to the 5-methyl or 5-fluoro analogs, leading to measurable differences in boiling point, density, and base-line reactivity . These variations directly affect synthetic route design, purification protocols, and the pharmacokinetic profile of final drug candidates. Consequently, generic substitution of 5-ethylindole with 5-methylindole or other 5-substituted indoles in a synthetic scheme cannot be assumed to yield equivalent outcomes, particularly when the final compound’s potency, selectivity, or physical stability is sensitive to subtle structural modifications .

Quantitative Differentiation of 5-Ethylindole vs. Closest Analogs: Boiling Point, Purity Specifications, and Application-Specific Building Block Utility


Boiling Point Elevation: 5-Ethylindole vs. 5-Methylindole

5-Ethylindole exhibits a significantly higher boiling point than its closest analog, 5-methylindole, reflecting stronger intermolecular interactions imparted by the larger ethyl substituent. Specifically, 5-ethylindole boils at 281.9 °C at 760 mmHg , whereas 5-methylindole boils at 269.0 °C at 760 mmHg . This ~13 °C elevation in boiling point translates to lower volatility and potentially greater thermal stability during high-temperature synthetic transformations, distillation, or drying processes, which can be critical for maintaining yield and purity in multi-step synthetic sequences.

Physicochemical Property Thermal Stability Process Chemistry

Industrial-Scale Purity Specifications: Batch Consistency and GMP-Ready Quality

Commercially available 5-ethylindole from major suppliers is routinely produced at ≥98% purity (HPLC) with moisture content ≤0.5% and residual solvents meeting ICH Q3C guidelines [1]. In contrast, while 5-methylindole is also commercially available at similar purity levels (e.g., >99.0% GC from TCI ), the availability of 5-ethylindole in multi-ton quantities with GMP-compliant batch documentation is a distinguishing factor for industrial procurement. Supplier specifications for 5-ethylindole include heavy metals ≤10 ppm and batch-specific Certificates of Analysis (COA), facilitating regulatory documentation in pharmaceutical intermediate supply chains [1].

Quality Control GMP Manufacturing Pharmaceutical Intermediate

Established Use as a Key Intermediate for ITK and SGLT2 Inhibitor Programs

5-Ethylindole is explicitly cited as a reactant for the synthesis of IL2-inducible T-cell kinase (ITK) inhibitors, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, and small molecule C5a receptor modulators . While 5-methylindole is also used in some SGLT2 and ITK inhibitor preparations , the 5-ethyl group provides a distinct steric and lipophilic profile that can optimize binding pocket occupancy in target enzymes. The ethyl group’s increased lipophilicity (cLogP ~2.73 for 5-ethylindole vs. ~2.35 for 5-methylindole) may enhance membrane permeability of the final drug candidate, a parameter frequently optimized in CNS-targeting and intracellular kinase inhibitor programs [1].

Medicinal Chemistry Kinase Inhibitor Diabetes Therapeutics Immunology

Procurement-Guiding Application Scenarios for 5-Ethylindole Based on Differentiated Properties


Process Development Requiring High-Temperature Reactions

Synthetic routes involving prolonged heating at temperatures >250 °C benefit from 5-ethylindole’s elevated boiling point (281.9 °C) relative to 5-methylindole (269 °C), reducing the risk of reactant loss through volatilization and improving reaction yield consistency in solvent-free or high-boiling-point solvent systems [1].

GMP Pharmaceutical Intermediate Supply for CNS Drug Candidates

Given its established use in serotonin receptor modulator synthesis and its availability with GMP-compliant quality documentation, 5-ethylindole is the building block of choice for advanced pharmaceutical intermediate procurement where regulatory traceability and multi-kilogram lot consistency are mandatory [1].

Lead Optimization Campaigns Targeting ITK or SGLT2

Medicinal chemistry groups optimizing SGLT2 or ITK inhibitors can leverage the 5-ethyl substituent to moderately increase compound lipophilicity (cLogP ≈ 2.73) relative to 5-methyl analogs (cLogP ≈ 2.35), potentially enhancing blood-brain barrier penetration or cellular uptake without the excessive bulk of propyl or butyl substituents that may compromise target binding .

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